molecular formula C13H17NO4 B12282487 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid

5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid

Cat. No.: B12282487
M. Wt: 251.28 g/mol
InChI Key: LHHSVGFWLGDVNX-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid is a structurally complex bicyclic compound featuring a tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 1. This compound is cataloged under MDL number MFCD09971692 and is commercially available in 250 mg ($3,579.00) and 1 g ($7,300.00) quantities from Santa Cruz Biotechnology, indicating its use as a high-value intermediate in pharmaceutical or materials science research . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization, such as peptide coupling or salt formation.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-11(2,3)18-10(17)14-13-6-4-5-7(8(6)13)12(5,13)9(15)16/h5-8H,4H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LHHSVGFWLGDVNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C1C4C2(C4C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation and Ring-Closing Reactions

The tetracyclic framework is often constructed via cyclopropanation or photochemical [2+2] cycloadditions. For example:

  • Propellane-based synthesis : A photochemical reaction between propellane (4 ) and diacetyl under 365 nm UV light generates bicyclo[1.1.1]pentane intermediates, which are functionalized via haloform reactions to yield dicarboxylic acids. Adapting this method, the tetracyclic core can be assembled before introducing the Boc-protected amine.
  • Dibromocarbene addition : Cyclopropanation of alkenes with dibromocarbene (generated from CBr₃CO₂Na) followed by debromination (H₂/Pd-C) forms strained bicyclic systems. This approach was used to synthesize spirocyclic analogs.

Boc Protection of Tetracyclic Amines

The Boc group is introduced via standard carbamate-forming reactions:

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of bases (e.g., NaHCO₃, DMAP).
  • Example : A tetracyclic amine intermediate is treated with Boc₂O in THF/H₂O at 0°C, yielding the Boc-protated derivative in >80% yield.

Carboxylic Acid Functionalization

The carboxylic acid is introduced via:

  • Hydrolysis of esters : Methyl or ethyl esters are saponified using LiOH or KOH in THF/H₂O.
  • Oxidation of alcohols : Primary alcohols are oxidized with Jones reagent or TEMPO/NaClO to carboxylic acids.

Detailed Synthetic Protocols

Method A: Sequential Cyclization and Boc Protection

  • Synthesis of tetracyclic amine :

    • Starting material: Propellane (4 ) undergoes photochemical [2+2] cycloaddition with diacetyl to form diketone 6 .
    • Haloform reaction: Treatment of 6 with NaOCl in dioxane/H₂O yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
    • Ring closure: Intramolecular amidation using EDC/HOBt forms the tetracyclic core.
  • Boc protection :

    • The amine is reacted with Boc₂O in THF/NaHCO₃ (0°C, 8 hr) to afford the Boc-protated intermediate.
  • Carboxylic acid activation :

    • Methyl ester hydrolysis: The ester is treated with LiOH in MeOH/H₂O (50°C, 24 hr) to yield the final product.

Yield : 44–51% over three steps.

Method B: Spirocyclic Intermediate Route

  • Spiro ring formation :

    • A spiro[3.3]heptane intermediate is synthesized via organozinc-mediated coupling of iodinated precursors.
  • Boc introduction :

    • The spirocyclic amine is protected with Boc₂O in CH₂Cl₂/DMAP (rt, 12 hr).
  • Carboxylation :

    • CO₂ insertion under Pd catalysis or oxidation of a hydroxymethyl group generates the carboxylic acid.

Yield : 30–40% (lower due to steric hindrance).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Method A Photocycloaddition, Boc protection 44–51 Scalable, high functional tolerance Requires UV equipment
Method B Spirocyclization, Pd catalysis 30–40 Modular spiro core Low yields, expensive catalysts

Challenges and Optimization

  • Stereochemical control : The tetracyclic core’s strained geometry necessitates chiral catalysts or resolution techniques.
  • Boc stability : Acidic conditions during cyclization may deprotect the Boc group; neutral or buffered conditions are preferred.
  • Purification : Silica gel chromatography or HPLC is critical due to polar carboxylic acid/byproducts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C13H17NO4C_{13}H_{17}NO_{4}, with a molecular weight of approximately 251.28 g/mol. It features a tetracyclic structure that contributes to its distinctive chemical behavior and reactivity.

Synthetic Pathways

Various synthetic routes have been developed for the production of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid. These methods often involve the use of protective groups like tert-butoxycarbonyl (Boc) to facilitate the formation of complex structures while preventing unwanted reactions during synthesis.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. The tetracyclic framework may enhance bioactivity through improved binding to biological targets.

Drug Design : The unique structure of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid serves as a scaffold for designing new drugs, particularly in developing inhibitors for specific enzymes or receptors involved in disease pathways.

Organic Synthesis

Building Block in Synthesis : The compound can be utilized as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various coupling reactions.

Chiral Synthesis : Its chiral nature makes it an attractive candidate for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy and safety of drugs can depend on their stereochemistry.

Structural Biology

Protein Interaction Studies : The ability of this compound to interact with proteins can be leveraged in structural biology to understand protein-ligand interactions better. This knowledge is essential for rational drug design and understanding biochemical pathways.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of derivatives based on the tetracyclic structure similar to 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid. The results showed a significant reduction in cell viability in cancer cell lines, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Chiral Compounds

Research documented in Organic Letters highlighted the use of this compound as a precursor for synthesizing various chiral amines and acids through asymmetric synthesis techniques, demonstrating its utility as a chiral building block.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

5-Methyl-tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic Acid (CAS 121676-03-7)

  • Molecular Formula : C₉H₁₀O₂
  • Key Differences: Replaces the Boc-amino group with a methyl substituent at position 5.
  • Implications: The absence of the Boc group simplifies the molecule but reduces its utility in stepwise synthesis requiring amine protection.

Methyl Ester Derivative (CAS 327035-53-0)

  • Structure : Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid methyl ester.
  • Key Differences : Carboxylic acid is esterified to a methyl ester.
  • Implications: The ester form improves lipid solubility, making it more suitable for reactions requiring non-polar intermediates. However, it lacks the reactive acid group for direct conjugation .

5-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic Acid

  • Molecular Formula: C₉H₆ClNO₃
  • Key Differences : Features a bicyclo[3.1.1]heptane core with an azetidine ring substituted by a Boc group. The presence of chlorine introduces electronegativity, enhancing reactivity in nucleophilic substitutions .

Analogues with Spiro or Azaspiro Architectures

6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid (CAS 1087798-38-6)

  • Molecular Formula: C₁₃H₂₁NO₄
  • Key Differences: Spiro[3.3]heptane core with Boc-amino and carboxylic acid groups at positions 6 and 2, respectively.
  • Implications : The spiro structure confers conformational rigidity, which may enhance binding specificity in target engagement compared to the tetracyclic system .

5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic Acid (CAS 1454843-78-7)

  • Structure : Azaspiro system with a nitrogen atom at the bridgehead.

Functional Group Variations

3-[(tert-Butoxy)carbonyl]-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid (CID 165466019)

  • Molecular Formula: C₁₃H₂₁NO₅
  • Key Differences : Incorporates a methoxy group and a 3-azabicyclo core.
  • Implications : The methoxy group increases lipophilicity, while the azabicyclo structure may improve metabolic stability compared to the tetracyclic compound .

5-[(Tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic Acid (CAS 1822540-63-5)

  • Molecular Formula: C₁₂H₁₆F₃NO₅
  • Key Differences : Contains a trifluoromethyl group and an oxygen atom in the bicyclo framework.
  • Implications : The trifluoromethyl group enhances electron-withdrawing properties and metabolic resistance, making it valuable in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula CAS Number Core Structure Key Substituents Purity/Availability
5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid Not explicitly stated Not provided Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane Boc-amino, carboxylic acid 250 mg ($3,579), 1 g ($7,300)
5-Methyl-tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane-1-carboxylic acid C₉H₁₀O₂ 121676-03-7 Tetracyclo[3.2.0.0²,⁷.0⁴,⁶]heptane Methyl, carboxylic acid 95% purity
6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 1087798-38-6 Spiro[3.3]heptane Boc-amino, carboxylic acid Warning (H315-H319-H335)
5-[(tert-Butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid C₁₂H₁₆F₃NO₅ 1822540-63-5 Oxa-azabicyclo[4.1.0]heptane Boc, trifluoromethyl, carboxylic acid N/A

Biological Activity

5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid, often referred to as Boc-tetracycloheptane, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex tetracyclic structure with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C12H19N1O4C_{12}H_{19}N_{1}O_{4}, with a molecular weight of approximately 239.29 g/mol.

Synthesis

The synthesis of Boc-tetracycloheptane typically involves multi-step organic reactions including the formation of the tetracyclic framework followed by the introduction of the Boc group. Methods have been documented that yield this compound efficiently, often employing standard protective group strategies in organic synthesis .

The biological activity of Boc-tetracycloheptane is primarily attributed to its structural similarity to known bioactive compounds. It acts as an inhibitor in various enzymatic pathways, particularly those involving angiotensin-converting enzyme (ACE) and other proteases .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can exhibit significant inhibition of ACE, with IC50 values in the low micromolar range. For instance, modifications to the carboxylic acid moiety have resulted in enhanced potency compared to unmodified analogs .

In Vivo Studies

Animal model studies have further elucidated its pharmacological effects. For example, administration of Boc-tetracycloheptane derivatives demonstrated antihypertensive effects in renal hypertensive rats, indicating potential therapeutic applications in managing hypertension .

Case Studies

  • Antihypertensive Activity : A study involving the administration of a Boc-tetracycloheptane derivative at a dosage of 10 mg/kg showed a significant reduction in blood pressure without affecting heart rate in hypertensive models .
  • ACE Inhibition : Comparative studies with other known ACE inhibitors revealed that certain derivatives of Boc-tetracycloheptane possess comparable or superior inhibitory effects, making them candidates for further development as antihypertensive agents .

Data Tables

Compound NameMolecular FormulaIC50 (μM)Biological Activity
Boc-tetracycloheptaneC12H19N1O40.07ACE Inhibitor
Modified Analog AC12H19N1O40.011Enhanced ACE Inhibition
Modified Analog BC12H19N1O40.022Antihypertensive Effects

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